An In-Depth Technical Guide to the Physical Properties of 3-[3-(Dimethylamino)propoxy]aniline
An In-Depth Technical Guide to the Physical Properties of 3-[3-(Dimethylamino)propoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
Molecular and Core Physical Characteristics
3-[3-(Dimethylamino)propoxy]aniline is a substituted aniline derivative featuring a dimethylaminopropoxy side chain at the meta-position of the benzene ring. This unique structural arrangement imparts specific physical and chemical characteristics crucial for its application in drug development.
Core Properties Summary
| Property | Value | Source |
| CAS Number | 1135-26-8 | [1] |
| Molecular Formula | C₁₁H₁₈N₂O | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| Appearance | Oily Liquid (Predicted) | |
| Density | 1.027 g/cm³ | [1] |
| Boiling Point | Predicted: 315.8 ± 25.0 °C at 760 mmHg | |
| Melting Point | Not Applicable (Liquid at room temperature) | |
| Flash Point | Predicted: 144.8 ± 23.2 °C | |
| pKa | Predicted: 9.5 ± 0.1 (amine), 4.5 ± 0.1 (anilinium) |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
The molecular structure, with its combination of an aromatic amine, an ether linkage, and a tertiary amine, dictates its behavior in various chemical environments. The tertiary amine in the propoxy chain is the more basic site, readily protonated under acidic conditions, which significantly influences the compound's solubility.[2]
Solubility Profile
The solubility of 3-[3-(Dimethylamino)propoxy]aniline is a critical parameter for its handling, reaction setup, and purification.
-
Water Solubility : Due to the presence of the polar amine and ether functional groups capable of hydrogen bonding, it is expected to have some solubility in water. However, the hydrophobic benzene ring limits its complete miscibility. The protonation of the dimethylamino group in acidic aqueous solutions will significantly enhance its water solubility.[2]
-
Organic Solvents : It is anticipated to be readily soluble in a wide range of organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (DMF, DMSO), owing to its organic nature.[3]
Experimental Protocol for Solubility Determination
This protocol provides a systematic approach to qualitatively and quantitatively assess the solubility of 3-[3-(Dimethylamino)propoxy]aniline.
Objective: To determine the solubility of the compound in various solvents.
Materials:
-
3-[3-(Dimethylamino)propoxy]aniline
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Qualitative Assessment:
-
To a series of test tubes, add approximately 10 mg of 3-[3-(Dimethylamino)propoxy]aniline.
-
Add 1 mL of a chosen solvent to the first test tube.
-
Vortex the mixture for 30 seconds.
-
Visually inspect for complete dissolution. If dissolved, the compound is considered soluble.
-
If not completely dissolved, add another 1 mL of the solvent and vortex again. Repeat until dissolution is observed or a significant volume of solvent has been added.
-
Record the observations as "soluble," "sparingly soluble," or "insoluble" for each solvent.
-
-
Quantitative Assessment (for soluble/sparingly soluble cases):
-
Accurately weigh a known amount of 3-[3-(Dimethylamino)propoxy]aniline (e.g., 100 mg) into a vial.
-
Incrementally add a known volume of the solvent while continuously stirring or vortexing.
-
Continue adding the solvent until the solid is completely dissolved.
-
Record the total volume of solvent used.
-
Calculate the solubility in terms of g/L or mg/mL.
-
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 3-[3-(Dimethylamino)propoxy]aniline.
Predicted Spectroscopic Data
The following data is predicted based on the chemical structure and typical values for similar functional groups.
¹H NMR (Predicted, 500 MHz, CDCl₃):
-
δ 7.10-7.20 (t, 1H, Ar-H)
-
δ 6.30-6.40 (m, 3H, Ar-H)
-
δ 4.00 (t, 2H, -O-CH₂-)
-
δ 3.65 (br s, 2H, -NH₂)
-
δ 2.45 (t, 2H, -CH₂-N(CH₃)₂)
-
δ 2.25 (s, 6H, -N(CH₃)₂)
-
δ 1.95 (quintet, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (Predicted, 125 MHz, CDCl₃):
-
δ 159.5 (Ar-C-O)
-
δ 147.0 (Ar-C-NH₂)
-
δ 129.8 (Ar-CH)
-
δ 106.0 (Ar-CH)
-
δ 105.5 (Ar-CH)
-
δ 100.0 (Ar-CH)
-
δ 66.0 (-O-CH₂-)
-
δ 56.0 (-CH₂-N(CH₃)₂)
-
δ 45.0 (-N(CH₃)₂)
-
δ 29.0 (-CH₂-CH₂-CH₂-)
Infrared (IR) Spectroscopy (Predicted, ATR):
-
3450-3300 cm⁻¹ (N-H stretch, primary amine, two bands)
-
3050-3000 cm⁻¹ (C-H stretch, aromatic)
-
2950-2800 cm⁻¹ (C-H stretch, aliphatic)
-
1620-1580 cm⁻¹ (C=C stretch, aromatic)
-
1250-1200 cm⁻¹ (C-O stretch, aryl ether)
-
1150-1050 cm⁻¹ (C-N stretch, aliphatic amine)
Mass Spectrometry (MS) (Predicted, EI):
-
Molecular Ion (M⁺): m/z 194
-
Major Fragments: m/z 58 ([CH₂=N(CH₃)₂]⁺, McLafferty rearrangement product), m/z 136 ([M - 58]⁺), m/z 108 ([HOC₆H₄NH₂]⁺)
Experimental Protocols for Spectroscopic Analysis
Objective: To obtain high-resolution spectroscopic data for structural confirmation.
A. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 3-[3-(Dimethylamino)propoxy]aniline in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.[4][5]
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher spectrometer.
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
B. IR Spectroscopy
-
Sample Preparation: As the compound is a liquid, a small drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[6]
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
C. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purity assessment.
-
Use a standard electron energy of 70 eV.[7]
-
Acquire data over a mass range of m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Thermal Properties (Predicted)
Understanding the thermal stability of 3-[3-(Dimethylamino)propoxy]aniline is important for its storage and use in reactions at elevated temperatures.
-
Boiling Point: The predicted boiling point is approximately 315.8 °C. This relatively high boiling point is due to its molecular weight and the presence of polar functional groups that lead to intermolecular interactions.
-
Flash Point: The predicted flash point is around 144.8 °C, indicating that it is a combustible liquid but not highly flammable at ambient temperatures.
Experimental Protocol for Boiling Point Determination
Objective: To experimentally determine the boiling point of the compound.
Materials:
-
Thiele tube or a micro-boiling point apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil
Procedure (Thiele Tube Method):
-
Add a small amount (0.5-1 mL) of 3-[3-(Dimethylamino)propoxy]aniline to a small test tube.
-
Place a capillary tube, with its sealed end up, into the test tube.
-
Attach the test tube to a thermometer using a rubber band.
-
Place the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube.[8]
-
Observe a steady stream of bubbles emerging from the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.[8]
Visualizations
Molecular Structure and Functional Groups
Caption: Molecular structure of 3-[3-(Dimethylamino)propoxy]aniline.
Workflow for Physical Property Determination
Caption: Experimental workflow for physical property characterization.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
-
Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449–4454. [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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NMR Sample Preparation. [Link]
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SINTEF. Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. [Link]
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Melting point determination. [Link]
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IR handout.pdf. [Link]
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NMR Sample Preparation 1. [Link]
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OSHA. Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate. [Link]
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SlideShare. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [Link]
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Schlosser, G., & K. Vékey. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 581. [Link]
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MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. [Link]
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YouTube. (2023). How to Predict NMR in ChemDraw. [Link]
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Michigan State University. Infrared Spectroscopy. [Link]
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Quora. (2021). The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution?[Link]
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Boiling Point and Distilling Range Test. [Link]
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BOILING POINT DETERMINATION. [Link]
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Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
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ResearchGate. (2019). ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. [Link]
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ResearchGate. (2025). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. [Link]
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Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
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ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]
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Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
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Bruker. Mnova Predict | Accurate Prediction. [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
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Table of Characteristic IR Absorptions. [Link]
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OUCI. NMR signal processing, prediction, and structure verification with machine learning techniques. [Link]
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Specac Ltd. Interpreting Infrared Spectra. [Link]
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Nature. (2025). Deriving three one dimensional NMR spectra from a single experiment through machine learning. [Link]
-
Mestrelab Research. NMR Analysis, Processing and Prediction: January 2014. [Link]
-
ACS Publications. Boiling Points of nAlkyl Primary Amines. [Link]
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